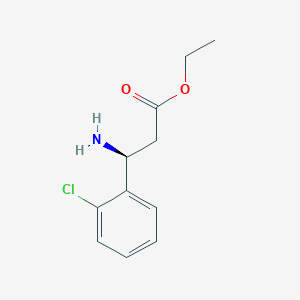

ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate

Description

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |

InChI Key |

CMHQPWVJHDPNEY-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1Cl)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-3-amino-3-(2-chlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate belongs to a broader class of β-amino esters with aryl substituents.

Structural Comparisons

Key Observations :

- Substituent Effects : The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 2,4-difluorophenyl group in its fluorinated analog. The latter’s higher electronegativity may enhance metabolic stability .

- Functional Groups : The ethyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative (), favoring membrane permeability.

- Stereochemistry : The (3S)-configuration distinguishes it from diastereomers like (2R,3S)-dihydroxy analogs (), which exhibit additional hydrogen-bonding capacity due to hydroxyl groups.

Physicochemical Properties

- Solubility : The hydrochloride salt of the 2,4-difluoro analog () likely has higher aqueous solubility than the neutral 2-chloro derivative due to ionic character.

- Lipophilicity : The 2-chlorophenyl group increases logP compared to the 4-methoxyphenyl analog (), where the methoxy group enhances polarity.

- Stability : The ester group in the target compound may hydrolyze more readily under basic conditions compared to the carboxylic acid (), necessitating careful storage.

Biological Activity

Ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its amino acid-like structure, which contributes to its biological activity. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study reported that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 25 µg/mL, indicating strong antimicrobial potential .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. One study found that related amino acid conjugates exhibited cytotoxicity with IC50 values as low as 0.13 µM against human leukemia cells (CEM), suggesting that modifications to the amino acid structure can significantly enhance anticancer properties .

Case Studies

- Study on Antimicrobial Activity :

- Cytotoxicity Assessment :

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation, contributing to their anticancer effects.

- Membrane Disruption : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Data Summary Table

| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 6 - 25 | Inhibition zones up to 29 mm |

| Cytotoxicity | 0.13 | Significant reduction in cell viability |

Q & A

Q. What are the standard synthetic routes for ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate?

The compound is synthesized via the Rodionov reaction, which involves condensation of 2-chlorobenzaldehyde with ethyl cyanoacetate, followed by catalytic hydrogenation to reduce the nitrile group to an amine. Key steps include:

- Aldol-like condensation : Using a base (e.g., piperidine) to form the β-cyano ester intermediate.

- Enantioselective reduction : Employing chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (3S) configuration .

- Esterification : Final purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : To confirm stereochemistry and substituent positions (e.g., H NMR for aromatic protons and amine protons) .

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- Chiral HPLC : To determine enantiomeric excess using columns like Chiralpak IA/IB .

Q. What common chemical reactions involve this compound?

The amino and ester groups enable diverse transformations:

Q. How is stability assessed for this compound under varying conditions?

Stability studies include:

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

- Integrin receptors : Structural analogs (e.g., αvβ6 antagonists) show antifibrotic activity .

- Enzymes : Potential inhibition of monooxygenases (e.g., EC 1.14.14.15) involved in chlorinated metabolite biosynthesis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Strategies include:

- Chiral auxiliaries : Using (R)- or (S)-BINOL to control stereochemistry in the Rodionov step .

- Dynamic kinetic resolution : Combining asymmetric hydrogenation with racemization catalysts (e.g., Shvo’s catalyst) .

- Crystallization-induced asymmetric transformation (CIAT) : Enhancing ee >99% via selective crystal growth .

Q. What structure-activity relationships (SAR) govern its biological activity?

Key SAR findings from analogs:

- Substituent effects : Electron-withdrawing groups (e.g., Cl at the 2-position) enhance binding to integrin receptors (Table 1) .

- Steric hindrance : Bulky tert-butyl groups reduce metabolic clearance but decrease solubility .

Table 1 : IC values of derivatives in cancer cell lines (adapted from ):

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Ethyl (3S)-3-amino-3-(2-Cl-Ph)propanoate | LNCaP | 15.5 |

| Methyl (3S)-3-amino-3-(4-Cl-Ph)propanoate | PC-3 | 12.8 |

Q. How to resolve contradictions in reported biological activity data?

Methodological approaches:

- Dose-response standardization : Use consistent assay protocols (e.g., MTT vs. ATP-based viability assays) .

- Metabolic stability assessment : Account for esterase-mediated hydrolysis differences across cell lines .

- Crystallographic analysis : Compare binding modes via X-ray structures of target-ligand complexes .

Q. What computational models predict its pharmacokinetic properties?

Tools include:

Q. What mechanisms underlie its enzyme inhibition?

Studies on related compounds suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.